molecular formula C9H8FNO4 B1316380 Methyl 2-(5-fluoro-2-nitrophenyl)acetate CAS No. 29640-99-1

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

Cat. No.: B1316380
CAS No.: 29640-99-1
M. Wt: 213.16 g/mol
InChI Key: ABJDBYCUWNTRFB-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a nitro group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-fluoro-2-nitrophenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

  • Methyl 2-(2-fluoro-5-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Comparison: Methyl 2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning affects its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(5-fluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDBYCUWNTRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286585
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29640-99-1
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29640-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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